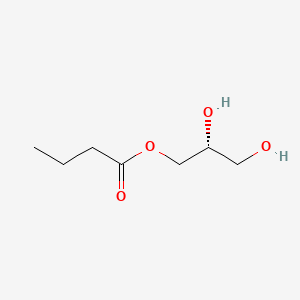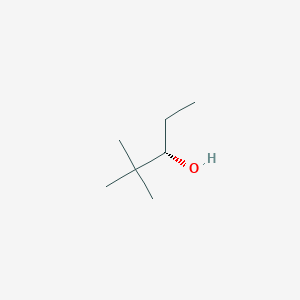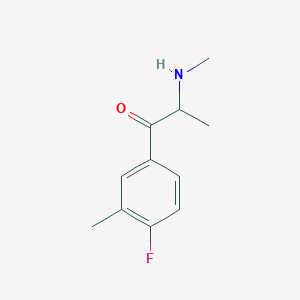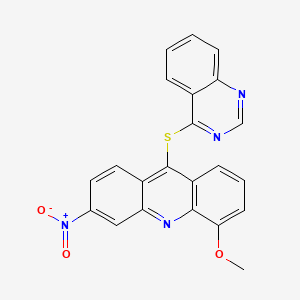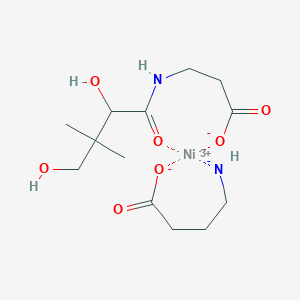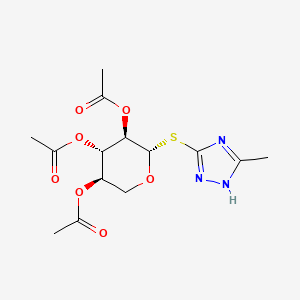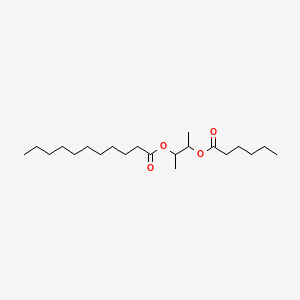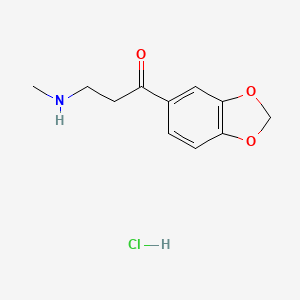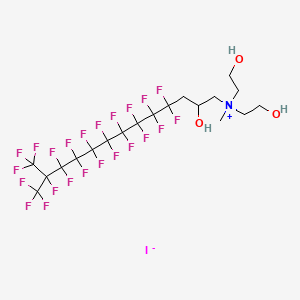
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
The synthesis of (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide involves several steps. The process typically begins with the preparation of the fluorinated tridecane backbone, followed by the introduction of the hydroxyethyl groups and the methylammonium iodide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the fluorinated tridecane backbone.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated compounds’ interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and coatings.
Mechanism of Action
The mechanism by which (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide exerts its effects involves its interaction with various molecular targets. The fluorinated tridecane backbone interacts with hydrophobic regions of biomolecules, while the hydroxyethyl groups can form hydrogen bonds with polar sites. This dual interaction capability allows the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, (Bis(2-hydroxyethyl))(2-hydroxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-12-(trifluoromethyl)tridecan-1-yl)methylammonium iodide stands out due to its high fluorine content and unique structural features. Similar compounds include:
Bis(2-hydroxyethyl) naphthalene-2,6-dicarboxylate: This compound has a similar hydroxyethyl group but lacks the extensive fluorination and the complex tridecane backbone.
Bis(2-hydroxyethyl) methylammonium iodide: This compound shares the hydroxyethyl and methylammonium iodide moieties but does not have the fluorinated tridecane structure.
The uniqueness of this compound lies in its combination of high fluorine content and versatile functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94159-77-0 |
|---|---|
Molecular Formula |
C19H19F23INO3 |
Molecular Weight |
873.2 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl]-methylazanium;iodide |
InChI |
InChI=1S/C19H19F23NO3.HI/c1-43(2-4-44,3-5-45)7-8(46)6-9(20,21)11(23,24)13(27,28)15(31,32)17(35,36)16(33,34)14(29,30)12(25,26)10(22,18(37,38)39)19(40,41)42;/h8,44-46H,2-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
ACIXJWKFKMGNIK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



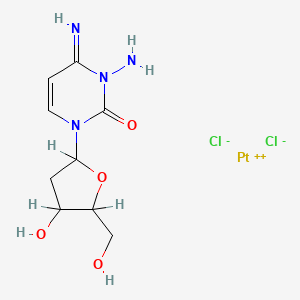
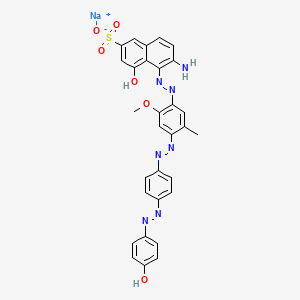
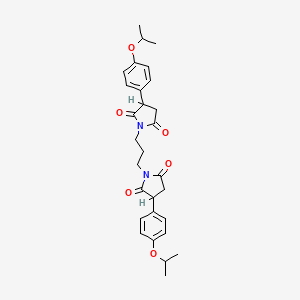
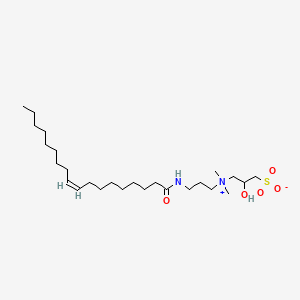
![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
